molecular formula C6H14ClNS B1450303 5-Methyl-1,4-thiazepane hydrochloride CAS No. 1795491-77-8

5-Methyl-1,4-thiazepane hydrochloride

Cat. No.: B1450303
CAS No.: 1795491-77-8
M. Wt: 167.7 g/mol
InChI Key: VGBSYVIPDIWVCG-UHFFFAOYSA-N
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Description

5-Methyl-1,4-thiazepane hydrochloride is a heterocyclic compound with the molecular formula C6H14ClNS. It is characterized by a seven-membered ring containing both nitrogen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,4-thiazepane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methyl-1,4-thiazepane with hydrochloric acid to form the hydrochloride salt . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,4-thiazepane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Methyl-1,4-thiazepane hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-1,4-thiazepane hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1,4-thiazepane hydrochloride is unique due to its seven-membered ring structure, which imparts different chemical and biological properties compared to smaller rings like thiazolidine and thiazole. This structural difference can influence its reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

5-methyl-1,4-thiazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS.ClH/c1-6-2-4-8-5-3-7-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBSYVIPDIWVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCSCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1,4-thiazepane hydrochloride
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Reactant of Route 3
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Reactant of Route 4
5-Methyl-1,4-thiazepane hydrochloride
Reactant of Route 5
5-Methyl-1,4-thiazepane hydrochloride
Reactant of Route 6
5-Methyl-1,4-thiazepane hydrochloride

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